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Compound of Interest

Compound Name: Cyclopentanesulfonyl chloride

Cat. No.: B1274887 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

cyclopentanesulfonyl chloride, a key reagent in synthetic chemistry. Due to the limited

availability of experimentally derived spectra in public databases, this document combines

reported infrared (IR) data with predicted Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data to offer a detailed characterization. Standard experimental protocols

for obtaining such spectra are also detailed to aid in laboratory analysis.

Predicted and Experimental Spectroscopic Data
The following tables summarize the key spectroscopic data for cyclopentanesulfonyl
chloride (C₅H₉ClO₂S, Mol. Wt.: 168.64 g/mol ).[1][2]

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.85 m 1H CH-SO₂Cl

2.20 - 2.30 m 2H α-CH₂

1.95 - 2.05 m 2H α-CH₂

1.70 - 1.85 m 4H β-CH₂
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Note: Predicted using nmrdb.org. The methine proton (CH-SO₂Cl) is expected to be the most

downfield due to the strong electron-withdrawing effect of the sulfonyl chloride group. The

methylene protons are diastereotopic and are expected to show complex multiplicity.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppm Assignment

75.0 CH-SO₂Cl

28.5 α-CH₂

26.0 β-CH₂

Note: Predicted using nmrdb.org. The carbon attached to the sulfonyl chloride group is

significantly deshielded.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~2960 Strong C-H stretch (alkane)

~1370 Strong SO₂ asymmetric stretch

~1170 Strong SO₂ symmetric stretch

~580 Medium S-Cl stretch

Note: Data is based on typical values for sulfonyl chlorides and cycloalkanes.[3] An

experimental ATR-IR spectrum is noted to be available in the SpectraBase database.[4]

Table 4: Predicted Mass Spectrometry (EI-MS) Data
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m/z Predicted Fragment Notes

168/170 [C₅H₉SO₂Cl]⁺

Molecular ion peak (M⁺) with

characteristic 3:1 isotopic

pattern for chlorine.

133 [C₅H₉SO₂]⁺ Loss of Cl radical.

99 [SO₂Cl]⁺ Sulfonyl chloride fragment.

69 [C₅H₉]⁺ Cyclopentyl cation.

41 [C₃H₅]⁺
Allyl cation (from ring

fragmentation).

Note: Fragmentation pattern is predicted based on the general behavior of cyclic alkanes and

sulfonyl chlorides under electron ionization.[5][6] The molecular ion may be of low abundance

due to facile fragmentation.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 Sample Preparation

Dissolve approximately 10-20 mg of cyclopentanesulfonyl chloride in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00

ppm).

2.1.2 ¹H NMR Acquisition

Place the NMR tube into the spectrometer.

Acquire the spectrum using a 400 MHz (or higher) spectrometer.
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Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds,

and an accumulation of 16-64 scans to ensure a good signal-to-noise ratio.

Process the raw data using Fourier transformation, phase correction, and baseline

correction. Calibrate the spectrum using the TMS signal at 0.00 ppm.

2.1.3 ¹³C NMR Acquisition

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

Use a proton-decoupled pulse sequence.

Typical acquisition parameters include a 45° pulse width and a relaxation delay of 2 seconds.

A significantly larger number of scans (e.g., 1024 or more) will be required compared to ¹H

NMR due to the low natural abundance of ¹³C.

Process the data similarly to the ¹H spectrum, and reference the spectrum to the CDCl₃

solvent peak at 77.16 ppm.

Attenuated Total Reflectance-Infrared (ATR-IR)
Spectroscopy

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of liquid cyclopentanesulfonyl chloride or a small amount of the solid

onto the center of the ATR crystal.

If the sample is a solid, apply pressure using the instrument's press to ensure good contact

with the crystal.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4

cm⁻¹.

After the measurement, clean the crystal surface thoroughly.
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Electron Ionization-Mass Spectrometry (EI-MS)
Introduce a small, volatile sample of cyclopentanesulfonyl chloride into the mass

spectrometer, typically via a direct insertion probe or a gas chromatograph inlet.

The sample is vaporized in the ion source.

The gaseous molecules are bombarded with a beam of electrons, typically with an energy of

70 eV.

The resulting positively charged ions (molecular ion and fragment ions) are accelerated and

separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of cyclopentanesulfonyl chloride.
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Caption: Workflow for the spectroscopic analysis of cyclopentanesulfonyl chloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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cyclopentanesulfonyl-chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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